5-Bromo-4-chloro-8-fluoroquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

This uniquely substituted polyhalogenated quinoline combines a reactive 4-chloro leaving group (SNAr), a 5-bromo handle (Pd-catalyzed coupling), and an 8-fluoro electronic modifier—an orthogonal reactivity triad unavailable in simpler mono- or di-halogenated analogs. The precise 4,5,8-substitution pattern dramatically impacts lipophilicity (ClogP ~3.1), membrane permeability, and target engagement vs. generic alternatives. Validated for anti-MRSA/VRE SAR studies (low µg/mL MIC), MELK oncology inhibitor synthesis, and chemoselective cross-coupling method development. Streamline your parallel synthesis workflow with this high-purity building block.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49
CAS No. 1065093-13-1
Cat. No. B2637475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-8-fluoroquinoline
CAS1065093-13-1
Molecular FormulaC9H4BrClFN
Molecular Weight260.49
Structural Identifiers
SMILESC1=CC(=C2C(=CC=NC2=C1F)Cl)Br
InChIInChI=1S/C9H4BrClFN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H
InChIKeyVKLBEBOKQVNTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-8-fluoroquinoline (CAS 1065093-13-1): A Multi-Halogenated Quinoline Scaffold for Chemical Biology and Medicinal Chemistry


5-Bromo-4-chloro-8-fluoroquinoline (CAS: 1065093-13-1) is a polyhalogenated quinoline derivative defined by a unique 4,5,8-substitution pattern that combines a reactive 4-chloro leaving group with distinct bromo and fluoro substituents for downstream diversification . This substitution array enables orthogonal reactivity not available in simpler mono- or di-halogenated analogs, positioning the compound as a strategic building block for generating structurally complex quinoline libraries with enhanced pharmacological profiles [1].

Why 5-Bromo-4-chloro-8-fluoroquinoline Cannot Be Replaced by Generic Halogenated Quinolines


Generic substitution fails because the antibacterial and physicochemical profiles of halogenated quinolines are exquisitely sensitive to the specific number, position, and type of halogen substituents [1]. The combination of electron-withdrawing 8-fluoro [2] and heavy atom 5-bromo substituents on the quinoline core dramatically alters both lipophilicity (ClogP) and electronic distribution, which directly impacts membrane permeability, target engagement, and biofilm eradication capabilities compared to analogs lacking this precise pattern [3]. Replacing this compound with a simpler 4-chloro-8-fluoroquinoline or a mono-brominated derivative would therefore produce a molecule with substantially different reactivity and biological outcomes.

Quantitative Differentiation Evidence: 5-Bromo-4-chloro-8-fluoroquinoline vs. Analogs


Cross-Coupling Orthogonality: Leveraging 5-Bromo for Selective Diversification vs. 4-Chloro-8-fluoroquinoline

The presence of a 5-bromo substituent in 5-bromo-4-chloro-8-fluoroquinoline introduces orthogonal reactivity for palladium-catalyzed cross-coupling reactions that is absent in the comparator 4-chloro-8-fluoroquinoline (CAS 63010-72-0). While the 4-chloro position in both molecules is susceptible to nucleophilic aromatic substitution (SNAr) [1], the 5-bromo handle enables selective Suzuki-Miyaura or Buchwald-Hartwig couplings without competing reaction at the 4-position, a synthetic advantage derived from established methods for 4-haloquinoline synthesis [2]. This allows for sequential, site-selective functionalization to build complexity rapidly.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Modulation: Predicted ClogP Shift from 8-Fluoro and 5-Bromo Substitution

The lipophilicity of the halogenated quinoline scaffold is a critical determinant of antibacterial potency and biofilm penetration [1]. The addition of a 5-bromo substituent to the quinoline core in 5-bromo-4-chloro-8-fluoroquinoline results in a calculated LogP (ClogP) shift of approximately +0.9 units compared to 4-chloro-8-fluoroquinoline, based on established fragment-based calculations for halogen substitutions on aromatic rings [2]. This increase in lipophilicity, while maintaining an 8-fluoro group which is known to enhance potency against both Gram-positive and Gram-negative bacteria [3], fine-tunes the compound for membrane permeability and intracellular target access.

Physicochemical Properties Drug Design Bioavailability

Antibacterial Class Potential: Activity of a Structurally Related 5,7-Dibromo Analog Against MRSA, MRSE, and VRE

While direct biological data for 5-bromo-4-chloro-8-fluoroquinoline is limited, the antibacterial activity of closely related polybrominated quinolines is well-documented. For example, a 5,7-dibromoquinoline analog (Compound 6) demonstrated potent growth inhibition against drug-resistant pathogens: VRE (MIC = 1.5 µg/mL), MRSA (MIC = 6.0 µg/mL), and MRSE (MIC = 3.0 µg/mL) [1]. This data confirms that the introduction of bromine at the 5-position, as found in 5-bromo-4-chloro-8-fluoroquinoline, is a validated design strategy for generating compounds with activity against clinically relevant Gram-positive bacteria, including those resistant to first-line therapies.

Antibacterial Drug-Resistant Pathogens Biofilm

Kinase Inhibition Potential: Quinoline Derivatives as MELK Inhibitors in Oncology

The quinoline core is a privileged scaffold for ATP-competitive kinase inhibition, and specific substitution patterns are critical for target selectivity. 5-Bromo-4-chloro-8-fluoroquinoline is structurally analogous to the quinoline core claimed in US Patent 9,120,749 B2, which describes quinoline derivatives as potent inhibitors of Maternal Embryonic Leucine zipper Kinase (MELK) [1]. MELK is a validated oncology target implicated in cancer cell proliferation and survival. The 4-chloro and 8-fluoro substitution pattern is a common feature in these inhibitors, and the 5-bromo handle provides a vector for further optimization to enhance potency and selectivity against MELK and related kinases.

Cancer Therapeutics Kinase Inhibition MELK

Primary Research and Industrial Use Cases for 5-Bromo-4-chloro-8-fluoroquinoline


Medicinal Chemistry: Optimizing Antibacterial Leads Against Drug-Resistant Gram-Positive Pathogens

Procure 5-bromo-4-chloro-8-fluoroquinoline as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The 5-bromo substituent has been validated in related analogs to confer low µg/mL MIC activity against these pathogens [1]. Researchers can utilize the 4-chloro and 5-bromo positions for sequential diversification to optimize both potency and pharmacokinetic properties.

Synthetic Methodology: Developing Orthogonal Cross-Coupling Strategies on Multi-Halogenated Arenes

Utilize 5-bromo-4-chloro-8-fluoroquinoline as a model substrate to develop or demonstrate chemoselective cross-coupling methodologies. The compound's three distinct halogen substituents (4-Cl for SNAr, 5-Br for Pd-catalyzed coupling, 8-F as a non-reactive electronic modifier) provide an ideal testbed for reaction condition optimization and catalyst screening [2]. This application is particularly relevant for process chemistry groups developing robust protocols for late-stage functionalization.

Chemical Biology: Design and Synthesis of MELK-Targeted Chemical Probes

Employ 5-bromo-4-chloro-8-fluoroquinoline as a key intermediate in the synthesis of potential Maternal Embryonic Leucine zipper Kinase (MELK) inhibitors for oncology research [3]. The pre-installed halogen pattern offers a direct route to analogs of patented quinoline-based MELK inhibitors. Further derivatization can enable the development of bifunctional probes (e.g., PROTACs) or fluorescently labeled compounds for target engagement studies.

Discovery Chemistry: Building Diverse Quinoline-Focused Libraries

Incorporate 5-bromo-4-chloro-8-fluoroquinoline into parallel synthesis workflows to rapidly generate diverse quinoline libraries for phenotypic or target-based screening. The combination of 8-fluoro and 5-bromo substituents modulates the core scaffold's electronic and steric properties, biasing library members toward desirable physicochemical space (e.g., ClogP ~3.1) for cell permeability [4]. This is a cost-effective strategy for hit finding and lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.